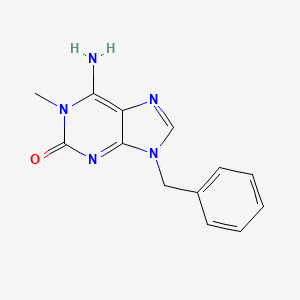![molecular formula C13H14ClN3O B11857525 4(3H)-Quinazolinone, 3-[2-(chloromethyl)-1-aziridinyl]-2-ethyl- CAS No. 112085-03-7](/img/structure/B11857525.png)
4(3H)-Quinazolinone, 3-[2-(chloromethyl)-1-aziridinyl]-2-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(chloromethyl)aziridin-1-yl)-2-ethylquinazolin-4(3H)-one is a synthetic organic compound that belongs to the class of aziridine-containing quinazolinones. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. Quinazolinones are bicyclic compounds that have shown significant biological activities, including anticancer, antibacterial, and antifungal properties.
Métodos De Preparación
The synthesis of 3-(2-(chloromethyl)aziridin-1-yl)-2-ethylquinazolin-4(3H)-one typically involves multiple steps:
Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate amine with an epoxide or by the cyclization of a haloamine.
Quinazolinone Core Construction: The quinazolinone core is usually constructed via the condensation of anthranilic acid derivatives with amides or isocyanates.
Final Coupling: The aziridine and quinazolinone moieties are then coupled together under specific conditions to form the final compound. This step often involves the use of a chloromethylating agent to introduce the chloromethyl group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Análisis De Reacciones Químicas
3-(2-(chloromethyl)aziridin-1-yl)-2-ethylquinazolin-4(3H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions that can introduce various functional groups.
Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, thiols, and acids, resulting in the formation of more stable, open-chain compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the quinazolinone core.
Common reagents used in these reactions include sodium azide, thiols, and various acids and bases. The major products formed depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-(2-(chloromethyl)aziridin-1-yl)-2-ethylquinazolin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those with potential biological activity.
Biology: The compound’s ability to interact with nucleophiles makes it useful in studying enzyme mechanisms and protein interactions.
Medicine: Due to its potential anticancer properties, it is investigated for use in chemotherapy and other cancer treatments.
Industry: The compound’s reactivity is exploited in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(2-(chloromethyl)aziridin-1-yl)-2-ethylquinazolin-4(3H)-one involves its interaction with nucleophilic sites in biological molecules. The chloromethyl group can form covalent bonds with nucleophiles such as thiols and amines, leading to the modification of proteins and other biomolecules. This can result in the inhibition of enzyme activity, disruption of protein-protein interactions, and induction of cell death in cancer cells.
Comparación Con Compuestos Similares
Similar compounds include other aziridine-containing quinazolinones and aziridine derivatives. Compared to these compounds, 3-(2-(chloromethyl)aziridin-1-yl)-2-ethylquinazolin-4(3H)-one is unique due to its specific substitution pattern, which enhances its reactivity and potential biological activity. Other similar compounds include:
Aziridine-2-carboxylic acid derivatives: Known for their reactivity and potential as enzyme inhibitors.
Tetrazole-containing aziridines: Studied for their interaction with DNA and potential antitumor activity.
CB 1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide): Used in prodrug therapy for its ability to form DNA crosslinks.
Propiedades
Número CAS |
112085-03-7 |
|---|---|
Fórmula molecular |
C13H14ClN3O |
Peso molecular |
263.72 g/mol |
Nombre IUPAC |
3-[2-(chloromethyl)aziridin-1-yl]-2-ethylquinazolin-4-one |
InChI |
InChI=1S/C13H14ClN3O/c1-2-12-15-11-6-4-3-5-10(11)13(18)17(12)16-8-9(16)7-14/h3-6,9H,2,7-8H2,1H3 |
Clave InChI |
FWKWMFGVZVTKES-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC2=CC=CC=C2C(=O)N1N3CC3CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl thieno[3,2-f]quinoline-2-carboxylate](/img/structure/B11857445.png)
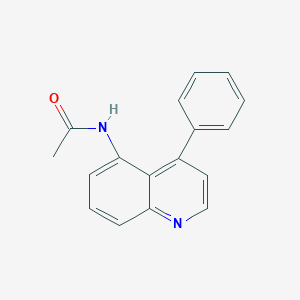
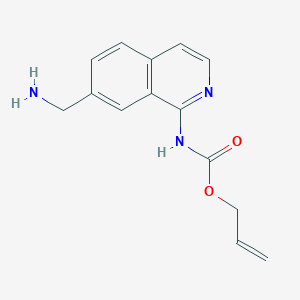
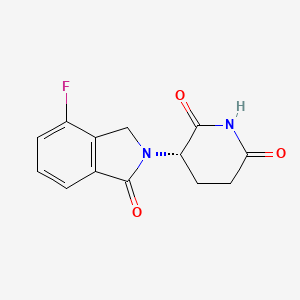
![3-Amino-4-[(3-methylphenyl)amino]-1H-isochromen-1-one](/img/structure/B11857481.png)
![tert-Butyl 7-(aminomethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B11857485.png)

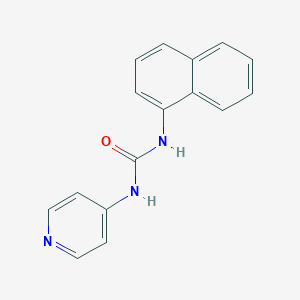
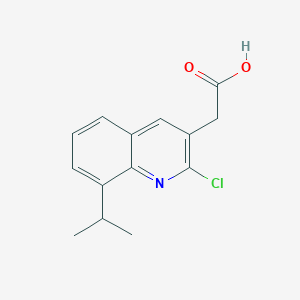
![2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine](/img/structure/B11857498.png)

![3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11857531.png)

